molecular formula C14H15N5O2S B6750599 methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate

methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate

Cat. No.: B6750599
M. Wt: 317.37 g/mol
InChI Key: OLWGCFSVJDZZQQ-UHFFFAOYSA-N
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Description

Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate is a complex organic compound that features a benzimidazole core linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which is then functionalized to introduce the carboxylate group. The thiadiazole ring is synthesized separately and subsequently attached to the benzimidazole core through an amine linkage. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The benzimidazole core can bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate is unique due to the combination of the thiadiazole and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile therapeutic agent.

Properties

IUPAC Name

methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-3-11-18-14(22-19-11)15-7-12-16-9-5-4-8(13(20)21-2)6-10(9)17-12/h4-6H,3,7H2,1-2H3,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWGCFSVJDZZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NCC2=NC3=C(N2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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